Dimethyl 2,3-Naphthalenedicarboxylate: A Technical Guide
Dimethyl 2,3-Naphthalenedicarboxylate: A Technical Guide
CAS Number: 13728-34-2
This technical guide provides an in-depth overview of Dimethyl 2,3-naphthalenedicarboxylate, a chemical compound with significant potential in research and development, particularly as a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Data
The fundamental properties of Dimethyl 2,3-naphthalenedicarboxylate are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 13728-34-2 | [1] |
| IUPAC Name | Dimethyl naphthalene-2,3-dicarboxylate | [1] |
| Molecular Formula | C₁₄H₁₂O₄ | [1] |
| Molecular Weight | 244.24 g/mol | [2] |
| Melting Point | 52-54 °C | [3] |
| Boiling Point | 141-145 °C at 1 mmHg | [3] |
| Synonyms | 2,3-Dicarbomethoxynaphthalene, Dimethyl 2,3-naphthalate, 2,3-Naphthalenedicarboxylic acid dimethyl ester | [1] |
Synthesis and Experimental Protocols
The synthesis of Dimethyl 2,3-naphthalenedicarboxylate is typically achieved through a two-step process, beginning with the oxidation of a suitable precursor followed by esterification.
Step 1: Synthesis of 2,3-Naphthalenedicarboxylic Acid
The precursor, 2,3-naphthalenedicarboxylic acid, is synthesized via the oxidation of 2,3-dimethylnaphthalene.
Experimental Protocol (Adapted from Organic Syntheses) [4]
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Materials: 2,3-dimethylnaphthalene, Sodium dichromate dihydrate, Water, 6N Hydrochloric acid.
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Procedure:
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A mixture of 2,3-dimethylnaphthalene, sodium dichromate dihydrate, and water is heated in an autoclave at 250°C with continuous agitation for 18 hours.[4]
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After cooling and venting, the reaction mixture is transferred to a larger vessel.
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The hot solution is filtered to remove the precipitated green hydrated chromium oxide.[4]
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The filtrate is then acidified with 6N hydrochloric acid, leading to the precipitation of 2,3-naphthalenedicarboxylic acid.[4]
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The mixture is cooled, and the solid product is collected by filtration, washed with water, and dried.[4]
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Step 2: Fischer Esterification to Dimethyl 2,3-Naphthalenedicarboxylate
The synthesized 2,3-naphthalenedicarboxylic acid is then converted to its dimethyl ester via Fischer esterification.
General Experimental Protocol [5][6]
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Materials: 2,3-naphthalenedicarboxylic acid, Methanol (in excess), Concentrated sulfuric acid (catalyst), Dichloromethane, 0.6 M Sodium bicarbonate solution, Saturated sodium chloride solution, Anhydrous magnesium sulfate.
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Procedure:
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2,3-naphthalenedicarboxylic acid is dissolved in a large excess of methanol in a round-bottomed flask.
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A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
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The mixture is heated under reflux. The reaction progress should be monitored (e.g., by thin-layer chromatography).
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Upon completion, the mixture is cooled and transferred to a separatory funnel containing water.
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The aqueous layer is extracted with dichloromethane.
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The combined organic extracts are washed sequentially with water, 0.6 M sodium bicarbonate solution, and saturated sodium chloride solution.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Further purification can be achieved by recrystallization or column chromatography.
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Applications in Drug Development and Biological Activity
While specific studies on the direct application of Dimethyl 2,3-naphthalenedicarboxylate in drug development are not abundant, the naphthalene core is a well-established scaffold in medicinal chemistry. Naphthalene derivatives have been investigated for a wide array of biological activities, most notably in the realm of anticancer research.
Naphthalene-based compounds, such as certain naphthalene diimides, have been shown to target G-quadruplexes, which are implicated in cancer cell proliferation.[7] Other derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lung cancer and melanoma.[8][9] The proposed mechanism of action for some of these compounds involves the induction of apoptosis and inhibition of tubulin polymerization.[10]
The 2,3-disubstituted pattern of Dimethyl 2,3-naphthalenedicarboxylate offers a versatile platform for chemical modification, allowing for the synthesis of a library of derivatives. These derivatives can then be screened for various biological activities, potentially leading to the discovery of novel therapeutic agents.
Visualizations
The following diagrams illustrate the synthesis workflow and the potential role of Dimethyl 2,3-naphthalenedicarboxylate in the drug discovery process.
Caption: Synthesis of Dimethyl 2,3-naphthalenedicarboxylate.
Caption: Role as a scaffold in drug discovery.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Dimethyl 2,3-Naphthalenedicarboxylate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 2,3-NAPHTHALENEDICARBOXYLIC ACID DIMETHYL ESTER | 13728-34-2 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 9. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
